2,2-Difluoro-3-(2-fluorophenyl)propanoic acid
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Overview
Description
2,2-Difluoro-3-(2-fluorophenyl)propanoic acid is an organic compound characterized by the presence of fluorine atoms on both the phenyl and propanoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-fluorobenzaldehyde with difluoromethyl ketone under acidic conditions, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-3-(2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
2,2-Difluoro-3-(2-fluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-difluoro-3-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. For instance, as an aminopeptidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of peptides. This inhibition can affect various biological pathways and processes .
Comparison with Similar Compounds
3-(2-Fluorophenyl)propanoic acid: Shares a similar structure but lacks the difluoro substitution.
3,3-Difluoro-2,2-dimethylpropanoic acid: Another fluorinated propanoic acid derivative with different substitution patterns.
Uniqueness: 2,2-Difluoro-3-(2-fluorophenyl)propanoic acid is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C9H7F3O2 |
---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2,2-difluoro-3-(2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F3O2/c10-7-4-2-1-3-6(7)5-9(11,12)8(13)14/h1-4H,5H2,(H,13,14) |
InChI Key |
MMBCWHOHQJNIGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)(F)F)F |
Origin of Product |
United States |
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